molecular formula C42H36N10O10S B569181 EC-17 CAS No. 583037-91-6

EC-17

Cat. No.: B569181
CAS No.: 583037-91-6
M. Wt: 872.9 g/mol
InChI Key: ZMTAPBHUSYTHBY-PMERELPUSA-N
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Preparation Methods

EC-17 is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate through an ethylenediamine spacer . The synthetic route involves the following steps:

Chemical Reactions Analysis

EC-17 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

EC-17 has a wide range of applications in scientific research:

Mechanism of Action

EC-17 exerts its effects by specifically targeting folate receptor alpha on the surface of cells. The folate moiety binds to the receptor, facilitating the internalization of the compound into the cell. Once inside, the fluorescein moiety emits fluorescence, allowing for the visualization of the cells under a fluorescence microscope . This mechanism is particularly useful in identifying and imaging cancer cells that overexpress folate receptor alpha .

Comparison with Similar Compounds

EC-17 is unique due to its specific targeting of folate receptor alpha and its fluorescent properties. Similar compounds include:

Compared to these similar compounds, this compound offers distinct advantages in terms of its excitation and emission wavelengths, which are well-suited for imaging applications in the visible light spectrum .

Properties

CAS No.

583037-91-6

Molecular Formula

C42H36N10O10S

Molecular Weight

872.9 g/mol

IUPAC Name

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1

InChI Key

ZMTAPBHUSYTHBY-PMERELPUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N

Synonyms

EC-17

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EC-17
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EC-17
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EC-17
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EC-17
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EC-17
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EC-17

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